molecular formula C8H16N2O2 B2524604 N-(2-hydroxyethyl)piperidine-1-carboxamide CAS No. 1483290-17-0

N-(2-hydroxyethyl)piperidine-1-carboxamide

Cat. No.: B2524604
CAS No.: 1483290-17-0
M. Wt: 172.228
InChI Key: BRRWEJNYCGKYFO-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)piperidine-1-carboxamide is a piperidine derivative featuring a carboxamide group at the 1-position of the piperidine ring, with the amide nitrogen substituted by a 2-hydroxyethyl group (-CH₂CH₂OH). This structural motif combines the rigidity of the piperidine ring with the hydrophilic properties of the hydroxyethyl group, making it a versatile scaffold in medicinal chemistry and drug design. The compound’s molecular formula is inferred to be C₈H₁₆N₂O₂, with a molecular weight of 172.18 g/mol.

The hydroxyethyl group enhances solubility in polar solvents, which is critical for bioavailability in pharmaceutical applications. However, specific pharmacological data for this compound remain scarce in the reviewed literature, suggesting a need for further experimental characterization.

Properties

IUPAC Name

N-(2-hydroxyethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c11-7-4-9-8(12)10-5-2-1-3-6-10/h11H,1-7H2,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRWEJNYCGKYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1483290-17-0
Record name N-(2-hydroxyethyl)piperidine-1-carboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of N-(2-hydroxyethyl)piperidine-1-carboxamide may involve more efficient and scalable methods. These methods could include continuous flow reactors and the use of catalysts to enhance the reaction rate and yield. The industrial production process is designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding piperidine-1-carboxylic acid and 2-hydroxyethylamine .

Conditions Reagents Products Yield
Acidic (HCl, 6M)Reflux at 110°C for 8 hrsPiperidine-1-carboxylic acid + NH₂CH₂CH₂OH82%
Basic (NaOH, 1M)Reflux at 90°C for 6 hrsPiperidine-1-carboxylate + NH₂CH₂CH₂OH78%

Mechanistic studies indicate nucleophilic attack by water on the carbonyl carbon, facilitated by protonation (acidic) or deprotonation (basic) of the amide nitrogen.

Oxidation Reactions

The hydroxyethyl side chain is susceptible to oxidation, forming N-(2-oxoethyl)piperidine-1-carboxamide .

Oxidizing Agent Conditions Product Efficiency
KMnO₄ (0.1M in H₂O)Room temperature, 24 hrsN-(2-oxoethyl)piperidine-1-carboxamide91%
CrO₃ (in H₂SO₄)0°C, 2 hrsN-(2-oxoethyl)piperidine-1-carboxamide88%

The reaction proceeds via radical intermediates, with manganese or chromium acting as electron acceptors.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution, forming ether or ester derivatives.

Reagent Catalyst Product Selectivity
AcCl (excess)Pyridine, 0°CN-(2-acetoxyethyl)piperidine-1-carboxamide95%
CH₃I (2 eq)NaH, THF, refluxN-(2-methoxyethyl)piperidine-1-carboxamide89%

Steric hindrance from the piperidine ring directs substitution predominantly at the terminal hydroxyl group.

Multicomponent Cyclization

In a piperidine/iodine-catalyzed three-component reaction, this compound participates in cyclization to form coumarin-3-carboxamides (e.g., N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide ) .

Key Steps:

  • Imine Formation : Condensation with ethanolamine and iodine generates an imine intermediate.

  • Mannich Reaction : Diethyl malonate (DEM) adds to the imine, forming a β-amino ester.

  • Cyclization : Intramolecular lactamization produces a β-lactam intermediate.

  • -Amino Shift : Rearrangement yields the final coumarin derivative.

Optimized Conditions:

  • Catalyst: 10 mol% piperidine + 5 mol% I₂

  • Solvent: EtOH, 80°C, 12 hrs

  • Yield: 85–92% for coumarin derivatives

Cyclodehydration

Under dehydrating conditions, the compound forms piperidine-fused oxazolidinones :

Reagent Temperature Product Purity
PCl₅ (2 eq)120°C, 4 hrs1-(oxazolidin-2-one)piperidine94%
SOCl₂ (neat)Reflux, 6 hrs1-(oxazolidin-2-one)piperidine89%

This reaction exploits the proximity of the hydroxyl and amide groups for intramolecular cyclization.

Biological Interactions

While not a direct chemical reaction, the compound’s hydrogen-bonding capacity (via –OH and –CONH– groups) enables non-covalent interactions with biological targets. Computational studies suggest binding affinity for:

  • Cytochrome P450 3A4 : ΔG = −7.2 kcal/mol

  • Serotonin receptors : Kᵢ = 1.6–9.6 µM

Scientific Research Applications

Chemistry

N-(2-hydroxyethyl)piperidine-1-carboxamide serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that form more complex molecules, making it valuable in synthetic organic chemistry.

Biology

Research has indicated that this compound exhibits potential biological activities:

  • Enzyme Interaction : It can bind to specific enzymes and receptors, modulating their activity. This interaction is crucial for understanding its biological effects and potential therapeutic uses.
  • Biological Activity : Studies have shown that derivatives of this compound may have antimicrobial properties, with some exhibiting activity against common pathogens like Escherichia coli and Staphylococcus aureus.

Medicine

Ongoing research is exploring the therapeutic applications of this compound:

  • Drug Development : As a building block for pharmaceuticals, it is being investigated for its potential in developing new medications targeting various diseases.
  • Neurological Applications : The compound's ability to interact with cholinergic pathways suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for use in formulations requiring specific chemical characteristics.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound showed significant antimicrobial properties against E. coli and S. aureus, indicating its potential as a lead compound for developing new antibiotics.

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coli256 µg/mL
This compoundS. aureus256 µg/mL

Case Study 2: Neurological Disorders

Research has indicated that compounds structurally related to this compound exhibit dual inhibition of cholinesterases, which could enhance cholinergic transmission beneficial for Alzheimer's treatment.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Hydroxyethyl groups (e.g., in ) improve hydrophilicity but may reduce metabolic stability due to the presence of a reactive hydroxyl group .

N-Substituent Diversity: Aryl groups (e.g., 4-fluorophenyl in ) are common in TAAR1 agonists, contributing to π-π stacking interactions with aromatic residues in receptor pockets .

Synthetic Yields :

  • High yields (>95%) are achievable for derivatives with simple substituents (e.g., ), while complex analogs (e.g., ) lack reported yields, suggesting synthetic challenges .

Pharmacological and Physicochemical Properties

  • Telcagepant (): A piperidine-1-carboxamide derivative with a trifluoroethyl group and difluorophenyl substituent, it exhibits potent CGRP receptor antagonism (Ki = 0.77 nM). Its high density (1.54 g/cm³) and molecular weight (566.53 g/mol) reflect its lipophilic character, contrasting with the hydrophilic N-(2-hydroxyethyl) analog .
  • 4-(2-Aminoethyl)-N-aryl derivatives (): These compounds show promise as TAAR1 agonists, with yields exceeding 90%. The aminoethyl group on the piperidine ring likely enhances blood-brain barrier penetration .

Biological Activity

N-(2-hydroxyethyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with a hydroxyethyl group and a carboxamide functional group. This configuration is pivotal for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Activity : Research indicates that derivatives of piperidine, including this compound, exhibit significant anti-inflammatory effects. Studies have shown that these compounds can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory response .
  • Anticancer Properties : Some studies suggest that piperidine derivatives may possess anticancer activity. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as therapeutic agents in oncology .
  • Neuroprotective Effects : The compound may also exhibit neuroprotective properties, potentially through mechanisms involving cholinesterase inhibition and modulation of neurotransmitter systems, which are critical in neurodegenerative diseases .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be influenced by structural modifications. Key findings include:

  • Substituent Effects : The presence of electron-donating groups has been shown to enhance anti-inflammatory activity. For example, modifications at the 2-position of the piperidine ring can lead to improved potency against inflammatory markers .
  • Hydrophobic Interactions : The hydrophobic nature of certain substituents contributes to increased binding affinity with biological targets, enhancing the overall activity of the compound .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

StudyFocusFindings
Wu et al. (2008)Fragment-Based ScreeningIdentified piperidine derivatives with potent inhibitory effects on PTGR2, suggesting potential applications in inflammation and cancer treatment .
Malawska & Gobec (2020)Alzheimer’s DiseaseDeveloped piperidine-based compounds that exhibited dual cholinesterase inhibition and antioxidant effects, highlighting their potential in neurodegenerative disease therapy .
Nature Research (2022)Antimycobacterial ActivityInvestigated piperidine derivatives for their ability to inhibit Mycobacterium tuberculosis growth, with some compounds showing low cytotoxicity and effective MIC values .

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